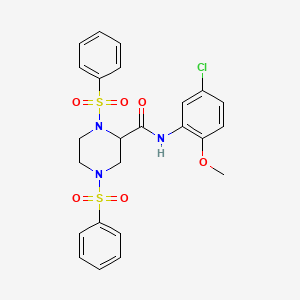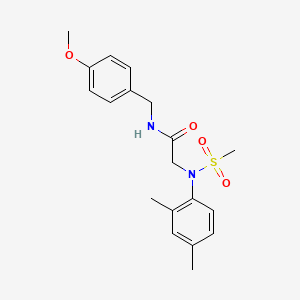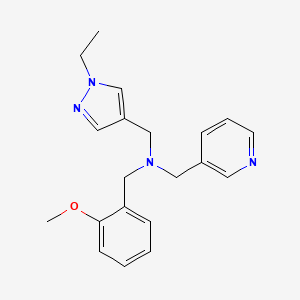
N-(5-chloro-2-methoxyphenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide is a chemical compound that belongs to the class of sulfonyl piperazine derivatives. It is commonly referred to as CB-839 and is a selective inhibitor of glutaminase, an enzyme that plays a crucial role in cancer cell metabolism. This compound has gained significant attention in the scientific community due to its potential as a therapeutic agent for the treatment of various types of cancer.
Wirkmechanismus
CB-839 selectively inhibits glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutamate is then converted to α-ketoglutarate, which is a crucial intermediate in the tricarboxylic acid cycle. Inhibition of glutaminase by CB-839 leads to a decrease in the production of α-ketoglutarate, which in turn leads to a decrease in the production of glutamine-derived metabolites, such as nucleotides, amino acids, and lipids. This results in a decrease in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
CB-839 has been shown to have significant biochemical and physiological effects in cancer cells. Inhibition of glutaminase by CB-839 leads to a decrease in the production of glutamine-derived metabolites, which are essential for the growth and survival of cancer cells. This results in a decrease in the growth and proliferation of cancer cells. CB-839 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of CB-839 is its selectivity for glutaminase. This allows for the specific inhibition of glutaminase without affecting other metabolic pathways. CB-839 has also been shown to have low toxicity in non-cancerous cells. However, one of the limitations of CB-839 is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of CB-839. One potential direction is the combination of CB-839 with other therapeutic agents for the treatment of cancer. CB-839 has been shown to enhance the efficacy of other chemotherapeutic agents, such as paclitaxel and gemcitabine. Another future direction is the development of more potent and selective glutaminase inhibitors. Finally, the use of CB-839 in combination with metabolic imaging techniques, such as positron emission tomography (PET), could provide valuable information on the metabolic changes that occur in response to glutaminase inhibition.
Wissenschaftliche Forschungsanwendungen
CB-839 has been extensively studied for its potential as a therapeutic agent for the treatment of various types of cancer. Glutaminase is overexpressed in many types of cancer cells and plays a crucial role in cancer cell metabolism. Inhibition of glutaminase by CB-839 leads to a decrease in the production of glutamine-derived metabolites, which are essential for the growth and survival of cancer cells.
Eigenschaften
IUPAC Name |
1,4-bis(benzenesulfonyl)-N-(5-chloro-2-methoxyphenyl)piperazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O6S2/c1-34-23-13-12-18(25)16-21(23)26-24(29)22-17-27(35(30,31)19-8-4-2-5-9-19)14-15-28(22)36(32,33)20-10-6-3-7-11-20/h2-13,16,22H,14-15,17H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSKNDWQNLFHIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2CN(CCN2S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,4-dimethyl-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B3927589.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B3927594.png)
![10-butyryl-11-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3927600.png)

![2-[(acetyloxy)methyl]-6-(5-fluoro-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate](/img/structure/B3927621.png)

![3-bromo-N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]-4-methoxybenzamide](/img/structure/B3927639.png)
![2-{[3-(2,3-dimethyl-1H-indol-1-yl)-2-hydroxypropyl]amino}-1-butanol ethanedioate (salt)](/img/structure/B3927664.png)
![N-{[(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B3927667.png)
![N-({[4-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)-3-bromo-4-methoxybenzamide](/img/structure/B3927676.png)
![3-(1,3-benzodioxol-5-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acrylamide](/img/structure/B3927678.png)
![3,5-dimethyl-N-({5-[(methylamino)carbonyl]-2-furyl}methyl)-1H-indole-2-carboxamide](/img/structure/B3927679.png)
![11-[4-(methylthio)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3927680.png)